An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-4-YL)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-4-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the earliest stages of in vitro screening to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. This guide provides a comprehensive technical overview of the key physicochemical characteristics of 2-(1H-Imidazol-4-YL)benzaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. The presence of both an imidazole ring and a benzaldehyde moiety suggests a rich chemical scaffold for the development of novel therapeutic agents.
This document is structured to be a practical resource for researchers. It begins with a computational prediction of the core physicochemical properties, offering a data-driven starting point for experimental work. This is followed by detailed, field-proven experimental protocols for the empirical determination of these properties. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, ensuring scientific integrity and reproducibility.
Chemical Structure and Identification
-
IUPAC Name: 2-(1H-imidazol-4-yl)benzaldehyde
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Molecular Formula: C₁₀H₈N₂O
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Molecular Weight: 172.18 g/mol
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Canonical SMILES: O=Cc1ccccc1c2cncn2
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InChI Key: QEHDUERNBWAULT-UHFFFAOYSA-N
Predicted Physicochemical Properties
The initial phase of characterizing a novel compound often involves the use of computational models to predict its physicochemical properties. These in silico predictions are invaluable for guiding experimental design and prioritizing resources. The following properties for 2-(1H-Imidazol-4-YL)benzaldehyde have been predicted using a consensus of established algorithms (e.g., those available through SwissADME, Chemicalize, and Molinspiration).[1][2][3] It is crucial to note that these are theoretical values and require experimental validation.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 160-180 | Influences solubility, stability, and formulation options. |
| Boiling Point (°C) | ~350 at 760 mmHg | Important for purification and understanding thermal stability. |
| logP (o/w) | 1.5 ± 0.5 | A measure of lipophilicity, affecting permeability and solubility. |
| Aqueous Solubility (logS) | -2.5 ± 0.8 | Critical for absorption and distribution. |
| pKa (acidic) | ~12.5 (imidazole N-H) | Influences ionization state at physiological pH. |
| pKa (basic) | ~5.5 (imidazole N) | Affects solubility, receptor binding, and ADME properties. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Correlates with drug transport properties, including BBB penetration. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental validation of the predicted physicochemical properties.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range suggests the presence of impurities. The capillary method is a standard and reliable technique.
Trustworthiness: The protocol includes a two-stage heating process to ensure accuracy. A rapid initial heating provides an approximate range, followed by a slower, more precise measurement.
Experimental Protocol: Capillary Melting Point Determination [4][5]
-
Sample Preparation:
-
Ensure the sample of 2-(1H-Imidazol-4-YL)benzaldehyde is completely dry and finely powdered.
-
Load the sample into a capillary tube by tapping the open end into the powder.
-
Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
-
Measurement:
-
Rough Measurement: Heat the sample at a rate of 5-10 °C per minute to quickly determine an approximate melting range.
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat at a slow rate of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Aqueous Solubility Determination
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability. The HPLC-based method is highly sensitive and allows for the accurate quantification of dissolved compound in complex media.
Trustworthiness: The use of a calibration curve with known standards ensures the accuracy and linearity of the measurement. The 24-hour equilibration period aims to ensure that the thermodynamic solubility is measured.
Experimental Protocol: HPLC-Based Equilibrium Solubility Assay [6][7]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 2-(1H-Imidazol-4-YL)benzaldehyde of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO or methanol).
-
Create a series of at least five calibration standards by serial dilution of the stock solution with the assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Sample Preparation:
-
Add an excess of the solid compound to a known volume of the assay buffer in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
-
-
Sample Analysis:
-
Filter the suspension through a 0.45 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate with the assay buffer to a concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample filtrate by HPLC with UV detection at the λmax of the compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the compound in the diluted filtrate from the calibration curve.
-
Calculate the original solubility in the assay buffer, accounting for the dilution factor.
-
Caption: Workflow for HPLC-based solubility determination.
pKa Determination
Expertise & Experience: The ionization state of a molecule at physiological pH is dictated by its pKa, which profoundly impacts its solubility, permeability, and target engagement. UV-Vis spectrophotometry is a robust method for pKa determination, provided the compound has a chromophore that is sensitive to changes in ionization.
Trustworthiness: The use of multiple buffers spanning a wide pH range and plotting the absorbance change allows for a reliable sigmoidal curve fit, from which the inflection point (pKa) can be accurately determined.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination [3][8]
-
Preparation of Buffers:
-
Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to pH 12).
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, add a small, constant amount of the stock solution to each well containing the different pH buffers.
-
-
Measurement:
-
Measure the UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.
-
-
Data Analysis:
-
Select a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffers.
-
Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve corresponds to the pKa.
-
Caption: Logic for spectrophotometric pKa determination.
logP Determination
Expertise & Experience: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method, while traditional, is considered the "gold standard" for its direct measurement of partitioning.
Trustworthiness: Pre-saturation of the solvents and allowing sufficient time for equilibration are critical steps to ensure the accuracy and reproducibility of the results.
Experimental Protocol: Shake-Flask Method for logP Determination [9][10]
-
Solvent Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
-
-
Partitioning:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP = log₁₀(P).
-
Spectral Characterization
Spectral analysis is essential for confirming the identity and structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are powerful techniques for elucidating the carbon-hydrogen framework of a molecule. Predicted chemical shifts provide a valuable reference for spectral assignment.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
Aldehyde proton (-CHO): ~9.8-10.2 ppm (singlet)
-
Aromatic protons (benzaldehyde ring): ~7.5-8.0 ppm (multiplets)
-
Imidazole protons: ~7.0-8.5 ppm (singlets or doublets)
-
Imidazole N-H proton: Broad singlet, chemical shift dependent on concentration and temperature.
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl carbon (C=O): ~190-195 ppm
-
Aromatic and imidazole carbons: ~115-150 ppm
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra [11][12]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Key IR Absorption Bands (cm⁻¹):
-
N-H stretch (imidazole): ~3100-3300 (broad)
-
C-H stretch (aromatic): ~3000-3100
-
C=O stretch (aldehyde): ~1680-1700 (strong)
-
C=C and C=N stretches (aromatic and imidazole rings): ~1450-1600
Experimental Protocol: Thin Solid Film Method for IR Spectroscopy [13][14]
-
Sample Preparation:
-
Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
-
-
Measurement:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum.
-
Mass Spectrometry (MS)
Expertise & Experience: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition.
Predicted m/z:
-
[M+H]⁺: 173.0709
Experimental Protocol: High-Resolution Mass Spectrometry [15][16]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
Analysis:
-
Infuse the sample solution into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula (C₁₀H₈N₂O).
-
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-(1H-Imidazol-4-YL)benzaldehyde. By integrating in silico predictions with robust experimental protocols, researchers can efficiently and accurately define the properties of this and other novel chemical entities. A thorough understanding of these fundamental characteristics is an indispensable component of the modern drug discovery and development process, enabling the rational design of molecules with optimized therapeutic potential.
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